(5-Methoxy-2-nitrophenyl)methanamine
Description
(5-Methoxy-2-nitrophenyl)methanamine is a nitroaromatic compound featuring a methoxy group at the 5-position and a nitro group at the 2-position of the benzene ring, with a methanamine (-CH2NH2) substituent. Key analogs include nitro-substituted phenylmethanamines (e.g., (2-methyl-5-nitrophenyl)methanamine ), nitrofuran-based methanamines (e.g., (5-nitrofuran-2-yl)methanamine ), and methoxy-substituted heterocyclic amines (e.g., (5-methoxythiophen-2-yl)methanamine ). These compounds are frequently explored as enzyme inhibitors, antiparasitic agents, or intermediates in drug synthesis.
Properties
CAS No. |
67567-42-4 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(5-methoxy-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5,9H2,1H3 |
InChI Key |
DZJKVKCPWQBJSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
- Catalyst: Palladium on carbon (Pd/C)
- Conditions: Hydrogen atmosphere (H₂), mild temperature (~25°C), pressure 1-5 atm
- Outcome: Efficient conversion of nitro to amine with high purity
Chemical Reduction
- Reagent: Tin(II) chloride (SnCl₂) in hydrochloric acid
- Conditions: Reflux in aqueous medium
- Advantages: Cost-effective, suitable for large-scale synthesis
| Parameter | Details |
|---|---|
| Typical Yield | 80-95% |
| Purity | Confirmed via NMR and IR spectroscopy |
| Reaction Time | 2-6 hours depending on conditions |
Research Reference:
- Similar aromatic nitro reductions are well-documented in organic synthesis literature, with specific protocols optimized for selective reduction to aromatic amines (Source).
Alternative Synthetic Routes
a. Nitration of 5-Methoxy-2-methylphenyl derivatives:
- Nitration of methyl-substituted methoxybenzenes can yield nitro derivatives, which can then be transformed into the amine via reduction.
b. Multi-step Functional Group Interconversions:
- Synthesis of the amine from precursors such as 2-nitro-5-methoxybenzaldehyde or 2-nitro-5-methoxybenzoic acid through reductive amination processes.
Summary of Key Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction of nitrobenzoic acid | Borane-THF | Reflux at 0°C to reflux | 97% | High efficiency, selective |
| Conversion to amine | Catalytic hydrogenation or SnCl₂ | Mild conditions | 80-95% | Widely used, scalable |
Additional Considerations
- Purification: Crystallization or column chromatography is typically employed to purify intermediates.
- Safety: Handling of borane and nitration reactions requires appropriate safety protocols due to their reactive nature.
- Environmental Impact: Use of greener solvents (e.g., ethanol) and catalytic processes is recommended for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, amines, thiols.
Major Products
Reduction: (5-Methoxy-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Methoxy-2-nitrobenzaldehyde or 5-Methoxy-2-nitrobenzoic acid.
Scientific Research Applications
(5-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The substituents on the aromatic or heterocyclic ring significantly influence activity, solubility, and target selectivity. Below is a comparative analysis of key analogs:
Enzyme Inhibition
- (5-Phenylfuran-2-yl)methanamine derivatives : Derivatives with urea linkers (e.g., compound 21 ) showed potent SIRT2 inhibition (33% inhibition at 10 μM) due to optimal clogP (~5.14) and hydrogen-bonding capacity .
Antiparasitic Activity
- (5-Nitrofuran-2-yl)methanamine: Exhibits anti-Trypanosoma cruzi activity (EC50 < 10 μM) via nitro group reduction, generating cytotoxic radicals .
Physicochemical Properties
Structure-Activity Relationships (SAR)
Nitro Group Position :
- In nitrofuran derivatives, the 5-nitro position is essential for antiparasitic activity .
- In phenylmethanamines, nitro at the 2-position (ortho to methanamine) may sterically hinder target binding compared to para substitution .
Linker and Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
